molecular formula C12H20N4O2S B3272050 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine CAS No. 561012-69-9

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Cat. No. B3272050
CAS RN: 561012-69-9
M. Wt: 284.38 g/mol
InChI Key: RJBRCHSKLLBXKQ-UHFFFAOYSA-N
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Description

“5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine” is a chemical compound with the CAS Number: 561012-69-9 . Its molecular weight is 284.38 . The IUPAC name for this compound is 1-[(6-hydrazino-3-pyridinyl)sulfonyl]-3,5-dimethylpiperidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N4O2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(15-13)14-6-11/h3-4,6,9-10H,5,7-8,13H2,1-2H3, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including our compound of interest, play a crucial role in drug development. Researchers explore their pharmacological properties, aiming to design novel drugs. The piperidine ring scaffold offers structural diversity, making it valuable for creating bioactive molecules. For instance, modifications of the 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine core could lead to potent antiviral or anticancer agents .

Antiviral Agents

Given the recent interest in antiviral research, our compound may serve as a starting point. Scientists investigate its interactions with viral proteins, potential inhibition mechanisms, and antiviral activity. Computational studies (in silico) can predict binding affinities and guide further optimization .

Chemical Biology and Enzyme Inhibition

Researchers explore the compound’s impact on specific enzymes or biological pathways. By understanding its interactions with enzymes, they can develop enzyme inhibitors for therapeutic purposes. The piperidine moiety’s flexibility allows for targeted modifications .

Materials Science and Coordination Chemistry

The hydrazine functionality in our compound makes it interesting for coordination chemistry. Scientists study its metal complexes, exploring their catalytic properties, optical behavior, and potential applications in materials science. These complexes could serve as catalysts or sensors .

Organic Synthesis and Multicomponent Reactions

The piperidine scaffold is amenable to diverse synthetic routes. Researchers investigate efficient methods for its preparation, such as cyclization, annulation, and multicomponent reactions. These strategies enable the rapid synthesis of structurally complex piperidine derivatives .

Bioconjugation and Imaging

Functionalized piperidines find use in bioconjugation and imaging studies. By attaching specific groups to the piperidine core, researchers can create probes for detecting biomolecules or visualize cellular processes. The compound’s stability and reactivity are critical considerations .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H317, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P333+P313, P337+P313, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-(3,5-dimethylpiperidin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(15-13)14-6-11/h3-4,6,9-10H,5,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRCHSKLLBXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CN=C(C=C2)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181099
Record name 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

CAS RN

561012-69-9
Record name 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561012-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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